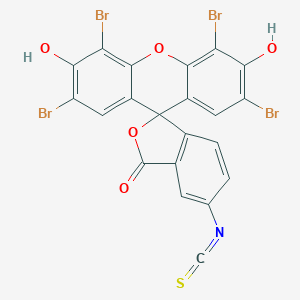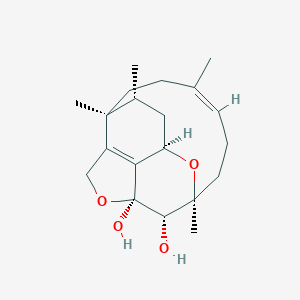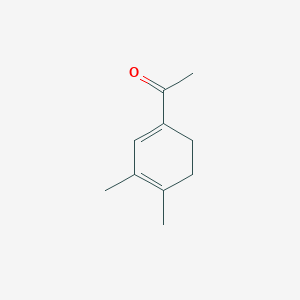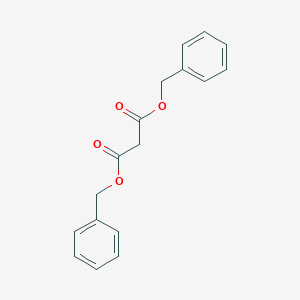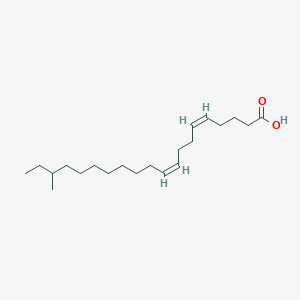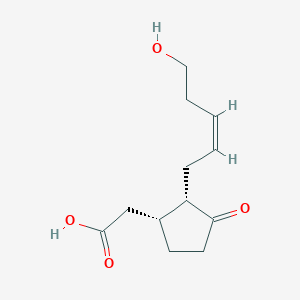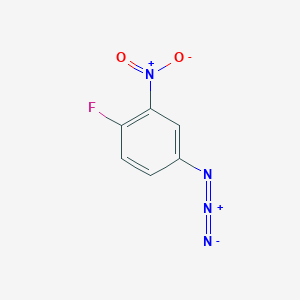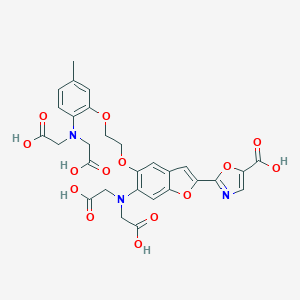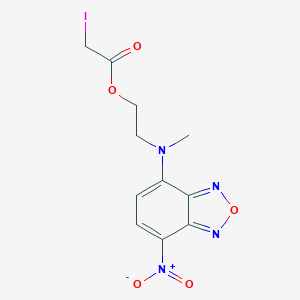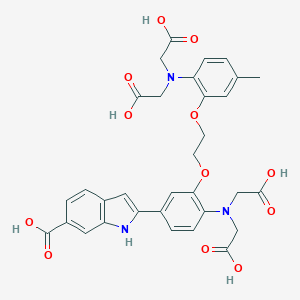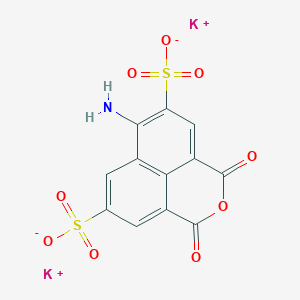![molecular formula C23H33N5O7S B149446 (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid CAS No. 98930-71-3](/img/structure/B149446.png)
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Thiol-Reactive probe, to attach biotin to biomolecules that can be subsequently detected with avidin or streptavidin conjugates
Applications De Recherche Scientifique
Bifunctional Reagent Development
One significant application of this compound is in the development of bifunctional reagents. Moaddel et al. (1999) synthesized novel organoarsenicals containing biotin and arsenic, which included a variant of the compound . These reagents can bind to macromolecules via a stable covalent ring structure formed with thiols, aiding in the detection and analysis of receptor sites, as demonstrated in their study on nicotinic receptors (Moaddel et al., 1999).
Synthesis of D-Biotin Impurities
In the realm of quality control and assurance of d-Biotin, Chen Zhe-rong (2009) conducted research on the synthesis of impurities related to d-Biotin, including the compound . This research contributes to the understanding and control of biotin quality, highlighting the chemical's role in the pharmaceutical and nutraceutical industries (Chen Zhe-rong, 2009).
Role in Metabolic Processes
Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including derivatives of the compound , as identified by Nemet et al. (2006). This research elucidates the role of these compounds in the metabolism and their association with diabetes and neurodegenerative diseases (Nemet et al., 2006).
Synthesis of Novel Compounds
The synthesis of novel compounds for various biochemical applications, including biotin-related structures and derivatives of the compound , has been explored by several researchers. For example, Zav’yalov et al. (2006) and Liang et al. (2016) conducted studies focusing on the synthesis of key compounds in biotin synthesis and compounds with antibacterial bioactivity, respectively (Zav’yalov et al., 2006), (Liang et al., 2016).
Propriétés
Numéro CAS |
98930-71-3 |
|---|---|
Nom du produit |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |
Formule moléculaire |
C23H33N5O7S |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15-,16-,21-/m0/s1 |
Clé InChI |
KWNGAZCDAJSVLC-OSAWLIQMSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Synonymes |
3-(N-maleimido-propionyl)biocytin 3-(N-maleimidopropionyl)biocytin 3-MPB |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




